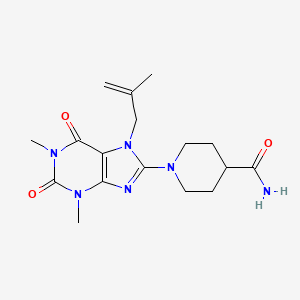

2-(4-benzylpiperazin-1-yl)-N-(2-cyanophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-benzylpiperazin-1-yl)-N-(2-cyanophenyl)acetamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with benzylpiperazine and acetamide groups have been synthesized and evaluated for various biological activities, including as ligands for receptors and as potential therapeutic agents for conditions such as obesity, cancer, and bacterial infections .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with the appropriate benzylpiperazine and acetamide precursors. For instance, compounds with benzylpiperazine as part of their structure have been synthesized through reactions involving acylation, amide formation, and substitution reactions . The specific synthesis route for "2-(4-benzylpiperazin-1-yl)-N-(2-cyanophenyl)acetamide" would likely involve similar strategies, with the final step being the coupling of the benzylpiperazine moiety with the cyanophenyl acetamide.

Molecular Structure Analysis

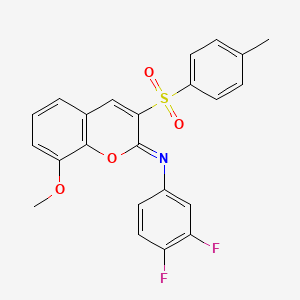

The molecular structure of benzylpiperazine derivatives is characterized by the presence of a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms opposite each other. The benzyl group attached to the piperazine ring adds lipophilic character to the molecule, which can influence its binding to biological targets. The acetamide portion of the molecule provides a site for further substitution and can affect the compound's overall polarity and hydrogen bonding capacity .

Chemical Reactions Analysis

Compounds similar to "2-(4-benzylpiperazin-1-yl)-N-(2-cyanophenyl)acetamide" can undergo various chemical reactions depending on their functional groups. For example, the benzylpiperazine moiety can participate in nucleophilic substitution reactions, while the acetamide group can be involved in hydrolysis under acidic or basic conditions to form the corresponding acid and amine . The presence of a cyano group in the molecule could also allow for further chemical transformations, such as conversion to carboxylic acids or amides through hydrolysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine acetamide derivatives are influenced by their molecular structure. These compounds typically exhibit moderate to high lipophilicity due to the benzyl group, which can affect their solubility and permeability across biological membranes. The piperazine ring can act as a hydrogen bond donor and acceptor, impacting the compound's solubility and binding interactions. The acetamide group's polarity can also influence the overall solubility in aqueous and organic solvents . The cyano group contributes to the molecule's dipole moment and can participate in dipole-dipole interactions.

Scientific Research Applications

Bioactivity and Antimicrobial Effects

- A study synthesized novel acetamides and evaluated their inhibition effects on bacteria and algae. One specific compound showed good bioactivity against heterotrophic bacteria and marine chlorella (Yu et al., 2020).

- Another research focused on the synthesis of similar compounds, revealing significant antimicrobial and anticholinesterase activities, particularly against Candida parapsilosis (Yurttaş et al., 2015).

Antitumor Activity

- Compounds derived from a similar structure were tested for antitumor activity against human tumor cell lines, with some showing considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Positive Inotropic Activity

- A series of acetamide derivatives were synthesized and their positive inotropic activity was evaluated, showing favorable activity compared to standard drugs (Zhang et al., 2008).

Anti-inflammatory and Anti-nociceptive Agents

- New 1,2,4-triazoles synthesized for potential anti-inflammatory and anti-nociceptive activity showed significant results in comparison to other synthesized compounds (Upmanyu et al., 2011).

Anticonvulsant Evaluation

- Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were synthesized and evaluated for anticonvulsant activities, with some compounds demonstrating significant effects (Nath et al., 2021).

Insecticidal Assessment

- A study synthesized various heterocycles incorporating a thiadiazole moiety and evaluated them as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-(2-cyanophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c21-14-18-8-4-5-9-19(18)22-20(25)16-24-12-10-23(11-13-24)15-17-6-2-1-3-7-17/h1-9H,10-13,15-16H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMVFRHCACIVBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648933 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-benzylpiperazin-1-yl)-N-(2-cyanophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid](/img/structure/B3010028.png)

![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B3010036.png)

![3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid](/img/structure/B3010037.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea](/img/structure/B3010040.png)

![5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010046.png)